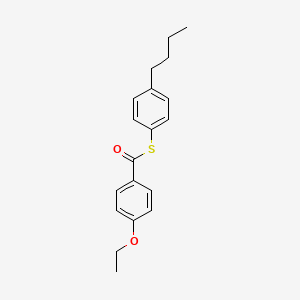![molecular formula C15H15N3O3 B14587534 2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-28-2](/img/structure/B14587534.png)
2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound that belongs to the class of benzopyranopyrimidines This compound is characterized by the presence of a morpholine ring attached to a benzopyrano[4,3-d]pyrimidine core
Méthodes De Préparation
The synthesis of 2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in dimethylformamide (DMF) in the presence of piperidine or triethylamine . This reaction yields the desired benzopyrano[4,3-d]pyrimidin-5-ol derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(Morpholin-4-yl)-5H-1
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can be compared with other similar compounds, such as:
3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: This compound is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), showing promise in the treatment of Parkinson’s disease.
2-Phenylbenzopyrano[2,3-c]pyrazol-4(2H)-one: This compound has demonstrated anthelmintic activity and is used in the development of new antiparasitic agents.
The uniqueness of 2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Propriétés
Numéro CAS |
61466-28-2 |
|---|---|
Formule moléculaire |
C15H15N3O3 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
2-morpholin-4-yl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C15H15N3O3/c19-14-11-9-16-15(18-5-7-20-8-6-18)17-13(11)10-3-1-2-4-12(10)21-14/h1-4,9,14,19H,5-8H2 |
Clé InChI |
RKYXHVDTDVXCCA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=C3C(OC4=CC=CC=C4C3=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


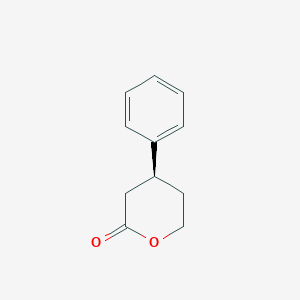
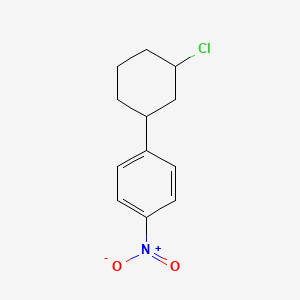
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
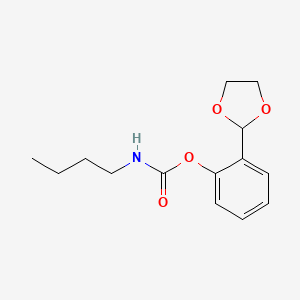
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
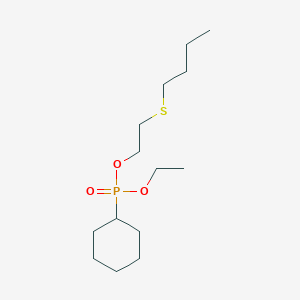
![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
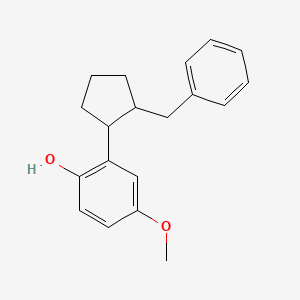
![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
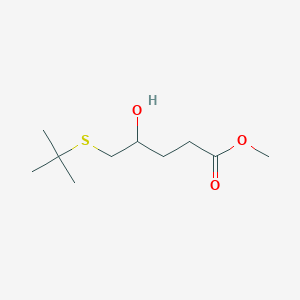
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)


